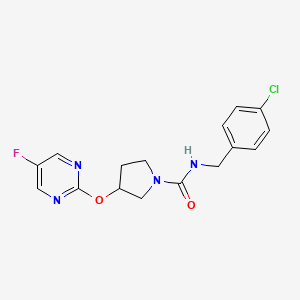

N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Description

N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic small-molecule compound featuring a pyrrolidine core substituted with a 5-fluoropyrimidinyloxy group at the 3-position and a 4-chlorobenzyl carboxamide moiety at the 1-position.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN4O2/c17-12-3-1-11(2-4-12)7-21-16(23)22-6-5-14(10-22)24-15-19-8-13(18)9-20-15/h1-4,8-9,14H,5-7,10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHMVTNVUAJTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrrolidine derivative.

Attachment of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via an etherification reaction, where the pyrrolidine derivative reacts with a fluoropyrimidine alcohol under basic conditions.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through an amidation reaction using appropriate carboxylic acid derivatives and amine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the 5-Fluoropyrimidine Ring

The electron-deficient pyrimidine ring facilitates SNAr reactions at the fluorine-substituted position. Key findings include:

Table 1: SNAr Reaction Conditions and Outcomes

-

Mechanistic Insight : The fluorine atom at position 5 is activated by the adjacent electron-withdrawing pyrimidine ring, enabling displacement by amines (e.g., pyrrolidine, benzylamine) under basic conditions . Hydrolysis to 5-hydroxypyrimidine competes in aqueous media but is suppressed by lipophilic bases like triphenylsilanol .

Hydrolysis and Transamidation of the Carboxamide Group

The pyrrolidine-1-carboxamide group undergoes hydrolysis or transamidation under acidic/basic conditions:

Table 2: Carboxamide Reactivity

-

Key Observations :

Functionalization of the 4-Chlorobenzyl Group

The 4-chlorobenzyl substituent participates in cross-coupling and hydrogenolysis reactions:

Table 3: Reactivity of the 4-Chlorobenzyl Moiety

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | |

| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH | Debenzylation to pyrrolidine |

-

Notes :

Ether Cleavage at the Pyrrolidine-O-Pyrimidine Linkage

The ether bond between pyrrolidine and pyrimidine is stable under mild conditions but cleaves under strong acids:

Table 4: Ether Stability and Cleavage

| Conditions | Outcome | Source |

|---|---|---|

| H₂SO₄ (conc.), 100°C | Pyrimidin-2-ol and pyrrolidine | |

| Aqueous KOH, rt | No cleavage (stable >24 h) |

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. The incorporation of a pyrrolidine structure with a fluoropyrimidine moiety enhances its activity against resistant strains of bacteria.

Case Study:

A derivative of this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated significant potency, with a minimum inhibitory concentration (MIC) of 0.13–0.255 μg/mL, compared to standard antibiotics such as vancomycin (MIC 0.5–1 μg/mL) .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against RNA viruses. Research indicates that similar compounds can act as allosteric inhibitors for viral proteases.

Data Table: Antiviral Activity

| Compound | Target Virus | IC50 (μM) | Reference |

|---|---|---|---|

| N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide | Zika Virus Protease | < 1 |

Anticancer Research

The structural components of this compound suggest its potential application in cancer therapy. Pyrimidine derivatives are known for their role in targeting various cancer pathways.

Case Study:

In vitro studies have shown that similar pyrrolidine derivatives exhibit cytotoxic effects on cancer cell lines, leading to apoptosis through the modulation of key signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrrolidine and pyrimidine rings can significantly influence biological activity.

Data Table: SAR Insights

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a detailed comparison:

Piperidine vs. Pyrrolidine Core Analogs

- A'-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide furoate (): Core Structure: Piperidine ring (6-membered) instead of pyrrolidine (5-membered). Substituents: Shares the 4-chlorobenzyl group but includes a hydroxyphenylacetamide chain and furoate salt. Impact: The piperidine ring may offer distinct conformational dynamics and binding pocket compatibility compared to pyrrolidine. The furoate salt in this analog enhances solubility, a feature absent in the target compound .

- (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (): Core Structure: Pyrrolidine, matching the target compound. Substituents: Trifluoroethyl group at the 3-position and morpholinopyridine moiety. Impact: The trifluoroethyl group increases electronegativity and metabolic resistance compared to the 5-fluoropyrimidinyloxy group. The morpholinopyridine substituent suggests kinase or GPCR targeting, differing from the pyrimidine-mediated mechanisms of the target compound .

Benzyl-Substituted Carboxamides

- 3-(4-chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide ():

- Core Structure : Quinazoline instead of pyrrolidine.

- Substituents : Dual benzyl groups (4-chloro and 4-fluoro) and a dihydroquinazoline backbone.

- Impact : The quinazoline core is associated with kinase inhibition (e.g., EGFR), while the 4-fluorobenzyl group may reduce steric hindrance compared to the bulkier pyrimidinyloxy group in the target compound. This analog likely exhibits divergent target selectivity .

Heterocyclic and Fluorinated Derivatives

- 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (): Core Structure: Piperazine ring with a trifluoromethylpyridyl group. Substituents: Benzoxazinone moiety instead of pyrrolidine. Impact: The trifluoromethyl group enhances hydrophobicity and membrane permeability relative to the 5-fluoropyrimidine group. The benzoxazinone component may confer anti-inflammatory or antimicrobial activity, differing from the target compound’s hypothetical applications .

Structural and Functional Comparison Table

Key Research Findings and Implications

- Fluorine and Chlorine Effects: The 5-fluoropyrimidinyl and 4-chlorobenzyl groups in the target compound likely enhance target affinity and pharmacokinetics compared to non-halogenated analogs .

- Salt and Solvate Forms : While the target compound lacks described salt forms, analogs like the furoate in highlight strategies for optimizing solubility and bioavailability .

Biological Activity

N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound consists of a pyrrolidine core substituted with a 4-chlorobenzyl group and a 5-fluoropyrimidine moiety. This structural configuration is believed to enhance its biological activity through specific molecular interactions.

The biological activity of this compound primarily involves its role as an inhibitor of various enzymes and receptors associated with cancer cell proliferation. The fluoropyrimidine component is known for its ability to interfere with nucleic acid synthesis, while the chlorobenzyl group may enhance binding affinity to target proteins.

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties. In preclinical studies, it has been shown to inhibit the growth of various cancer cell lines. For instance, in a study involving the SJSA-1 xenograft model, the compound was administered at a dose of 100 mg/kg for 14 days, resulting in moderate tumor growth inhibition. However, the activation of p53 and cleavage of PARP and caspase-3 was only modestly observed, indicating that while it has antitumor effects, its potency may require further optimization .

Inhibition of Enzymes

The compound's biological activity also extends to enzyme inhibition. It has been identified as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. In vitro assays have shown that derivatives similar to this compound exhibit IC50 values in the low nanomolar range against PARP enzymes, suggesting strong inhibitory potential .

Table 1: Biological Activity Summary

| Activity Type | Assay Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| Antitumor Activity | SJSA-1 Xenograft Model | Moderate | |

| PARP Inhibition | In Vitro Assay | <10 | |

| Cell Proliferation | MDA-MB-436 Cell Line | 17.4 |

Case Studies

- SJSA-1 Xenograft Model : The compound was evaluated for its antitumor efficacy in vivo. Administration at 100 mg/kg showed moderate inhibition of tumor growth but limited activation of apoptotic pathways.

- PARP Inhibition Studies : Several derivatives were tested for their ability to inhibit PARP activity. Compounds similar to this compound demonstrated IC50 values comparable to established PARP inhibitors like veliparib, indicating promising therapeutic potential in cancer treatment .

Q & A

Basic: What are the common synthetic routes for preparing N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide?

Methodological Answer:

The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. A key step involves reacting a pyrrolidine derivative (e.g., 3-hydroxypyrrolidine) with a fluoropyrimidinyl electrophile under catalysis. For example:

Coupling 5-fluoropyrimidin-2-yl chloride with 3-hydroxypyrrolidine using a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .

Introducing the 4-chlorobenzyl group via reductive amination or alkylation of the pyrrolidine nitrogen, often employing NaBH(OAc)₃ or similar reducing agents .

Final carboxamide formation using activated carbonyl reagents like EDCI/HOBt in dichloromethane .

Critical Considerations: Reaction purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How is the structural identity of this compound confirmed in synthetic workflows?

Methodological Answer:

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR (¹H/¹³C): Key signals include the 4-chlorobenzyl aromatic protons (δ 7.2–7.4 ppm), fluoropyrimidine C-F coupling (δ ~160 ppm in ¹³C), and pyrrolidine carboxamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry (HRMS): Exact mass matches the molecular formula (e.g., C₁₇H₁₅ClFN₃O₂) with <2 ppm error .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns, as seen in related pyrrolidine-carboxamide analogs .

Advanced: How can reaction conditions be optimized to improve the yield of the fluoropyrimidinyl-pyrrolidine coupling step?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Transition-metal catalysts (e.g., Pd(OAc)₂) or Lewis acids (Ti(O-iPr)₄) enhance coupling efficiency .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the hydroxylpyrrolidine intermediate .

- Temperature Control: Elevated temperatures (70–90°C) accelerate reaction rates but may require inert atmospheres to prevent decomposition .

- Additives: Molecular sieves (3Å) or bases (Et₃N) mitigate side reactions like hydrolysis of the fluoropyrimidine .

Advanced: What computational or experimental approaches are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

SAR studies combine:

- Docking Simulations: Molecular modeling against target proteins (e.g., kinases) identifies critical interactions, such as hydrogen bonding between the fluoropyrimidine and active-site residues .

- Bioisostere Replacement: Swapping the 4-chlorobenzyl group with electron-deficient aryl groups (e.g., 3,4-dichlorophenyl) to assess potency changes .

- In Vitro Assays: Enzymatic inhibition assays (IC₅₀ determination) and cellular uptake studies (e.g., fluorescence tagging) quantify activity .

Basic: What analytical techniques are employed to assess purity and stability of this compound under storage conditions?

Methodological Answer:

- HPLC-UV/ELSD: Reverse-phase C18 columns (acetonitrile/water gradients) detect impurities >0.1% .

- Thermogravimetric Analysis (TGA): Evaluates thermal stability; decomposition temperatures >200°C suggest room-temperature storage viability .

- Forced Degradation Studies: Exposure to acid/base, light, and humidity identifies labile groups (e.g., fluoropyrimidine hydrolysis under acidic conditions) .

Advanced: How are crystallographic data utilized to resolve conformational ambiguities in the pyrrolidine ring?

Methodological Answer:

Single-crystal X-ray diffraction:

- Torsion Angle Analysis: Determines puckering of the pyrrolidine ring (e.g., envelope vs. twist conformations) .

- Intermolecular Interactions: Hydrogen bonds (N–H⋯O) and π-π stacking between aromatic moieties stabilize specific conformers .

- Comparative Crystallography: Overlaying with analogs (e.g., N-(3-bromobenzyl)pyrrolidine-1-carboxamide) identifies substituent effects on ring geometry .

Basic: What in vitro models are appropriate for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Fluorescence-based or radiometric assays (e.g., kinase inhibition) using recombinant proteins .

- Cell Viability Assays: MTT or ATP-luciferase in cancer cell lines (e.g., HCT-116, HeLa) to assess cytotoxicity .

- Membrane Permeability: Caco-2 monolayer assays predict intestinal absorption .

Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Re-evaluate Binding Poses: Molecular dynamics simulations (50–100 ns) account for protein flexibility missed in rigid docking .

- Metabolite Screening: LC-MS identifies degradation products or active metabolites that may explain off-target effects .

- Proteomic Profiling: Phosphoproteomics or pull-down assays validate unintended kinase interactions .

Basic: What are the key solubility and formulation challenges for this compound in preclinical studies?

Methodological Answer:

- Solubility Enhancement: Co-solvents (PEG-400, cyclodextrins) or salt formation (e.g., hydrochloride) improve aqueous solubility .

- Nanoparticle Encapsulation: PLGA-based carriers increase bioavailability in pharmacokinetic studies .

- Stability in Formulations: pH-adjusted solutions (pH 4–6) prevent hydrolysis of the fluoropyrimidine moiety .

Advanced: What strategies are used to mitigate off-target effects in lead optimization?

Methodological Answer:

- Selective Functionalization: Introduce steric hindrance (e.g., methyl groups) near the carboxamide to block non-specific binding .

- Kinome-Wide Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify and eliminate promiscuous inhibitors .

- Prodrug Design: Mask reactive groups (e.g., ester-protected carboxamide) until target-specific activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.